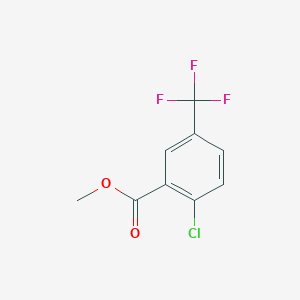

Methyl 2-chloro-5-(trifluoromethyl)benzoate

Vue d'ensemble

Description

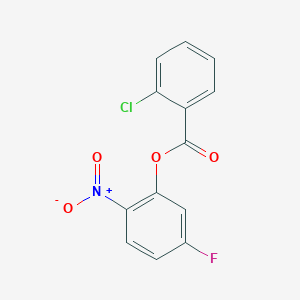

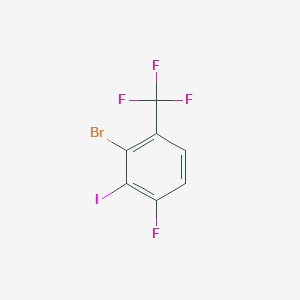

“Methyl 2-chloro-5-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 26107-79-9 . It has a molecular weight of 238.59 . The compound is solid at ambient temperature .

Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-chloro-5-(trifluoromethyl)benzoate . The InChI code for this compound is 1S/C9H6ClF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 .Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-(trifluoromethyl)benzoate” is a solid at ambient temperature .Applications De Recherche Scientifique

Agrochemicals and Herbicides

Methyl 2-chloro-5-(trifluoromethyl)benzoate finds use in agrochemicals and herbicides. Its trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability. Researchers have explored its potential as an active ingredient in weed control formulations, targeting specific plant pests .

Fluazifop Synthesis

Fluazifop, a widely used herbicide, can be synthesized from Methyl 2-chloro-5-(trifluoromethyl)benzoate. The compound serves as a key intermediate in the production of fluazifop, which effectively controls grassy weeds in various crops .

Medicinal Chemistry

The trifluoromethyl group is a valuable pharmacophore in drug design. Researchers have investigated Methyl 2-chloro-5-(trifluoromethyl)benzoate derivatives for their potential as antiviral, anti-inflammatory, or anticancer agents. The unique electronic properties of the trifluoromethyl group contribute to improved drug efficacy and metabolic stability .

Catalysis

Organofluorine compounds, including those containing trifluoromethyl groups, play a crucial role in catalysis. Researchers have explored Methyl 2-chloro-5-(trifluoromethyl)benzoate as a ligand or catalyst precursor in various reactions, such as cross-coupling and asymmetric transformations .

Material Science

The incorporation of fluorine-containing groups impacts material properties. Methyl 2-chloro-5-(trifluoromethyl)benzoate derivatives have been studied for their use in functional materials, such as liquid crystals, polymers, and OLEDs (organic light-emitting diodes) .

Computational Chemistry

Researchers employ computational methods to study the behavior of trifluoromethyl-containing compounds. Methyl 2-chloro-5-(trifluoromethyl)benzoate serves as a model system for understanding fluorine interactions, molecular conformations, and intermolecular forces .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

It is known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that m- and p-trifluoromethyl (tfm)-benzoates are incompletely degraded by aerobic bacteria that catabolize alkylbenzoates .

Result of Action

It is known that molecules with a -cf3 group can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Action Environment

The action, efficacy, and stability of Methyl 2-chloro-5-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use the compound only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 2-chloro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEMPTYBFWTSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566912 | |

| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26107-79-9 | |

| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)

![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)